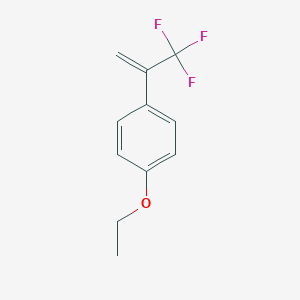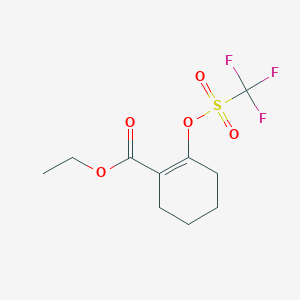
Bm2t-Cyclosporin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclosporin A, 4-(2-butenyl)-4,4,N-trimethylthreonine(1)- is a cyclic peptide known for its potent immunosuppressive properties. This compound is a derivative of cyclosporine, which is widely used in organ transplantation to prevent graft rejection. Cyclosporin A, 4-(2-butenyl)-4,4,N-trimethylthreonine(1)- is characterized by its unique amino acid composition, including the novel amino acid (4R)-4-(E)-2-butenyl-4,N-dimethyl-L-threonine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclosporin A, 4-(2-butenyl)-4,4,N-trimethylthreonine(1)- involves several steps, starting with the preparation of the enantiomerically pure amino acid (4R)-4-(E)-2-butenyl-4,N-dimethyl-L-threonine. The final step involves the cyclization of the peptide chain to form the cyclic structure of Cyclosporin A .
Industrial Production Methods
Industrial production of Cyclosporin A, 4-(2-butenyl)-4,4,N-trimethylthreonine(1)- is typically achieved through submerged fermentation using the filamentous fungus Tolypocladium inflatum . This method allows for the large-scale production of the compound, which is then purified through various chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclosporin A, 4-(2-butenyl)-4,4,N-trimethylthreonine(1)- undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of Cyclosporin A, 4-(2-butenyl)-4,4,N-trimethylthreonine(1)- include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
Applications De Recherche Scientifique
Cyclosporin A, 4-(2-butenyl)-4,4,N-trimethylthreonine(1)- has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and structure-activity relationships.
Biology: Investigated for its effects on cellular processes and immune responses.
Medicine: Widely used as an immunosuppressive agent in organ transplantation and autoimmune disease treatment.
Industry: Employed in the production of various pharmaceuticals and biotechnological products.
Mécanisme D'action
The mechanism of action of Cyclosporin A, 4-(2-butenyl)-4,4,N-trimethylthreonine(1)- involves its interaction with specific molecular targets, primarily T lymphocytes . The compound inhibits the production of several lymphokines, including interleukin-2, gamma-interferon, and other activation factors, by interfering with transcriptional processes . This inhibition prevents the activation and proliferation of T cells, thereby exerting its immunosuppressive effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Cyclosporin A, 4-(2-butenyl)-4,4,N-trimethylthreonine(1)- include other cyclosporine analogues and derivatives, such as:
Cyclosporin B: Another cyclic peptide with similar immunosuppressive properties.
Cyclosporin C: A derivative with slight modifications in its amino acid composition.
Tacrolimus: A macrolide lactone with potent immunosuppressive activity.
Uniqueness
Cyclosporin A, 4-(2-butenyl)-4,4,N-trimethylthreonine(1)- is unique due to its specific amino acid composition, particularly the inclusion of (4R)-4-(E)-2-butenyl-4,N-dimethyl-L-threonine . This unique structure contributes to its distinct immunosuppressive properties and makes it a valuable compound for various scientific and medical applications .
Propriétés
Numéro CAS |
114865-22-4 |
|---|---|
Formule moléculaire |
C63H113N11O12 |
Poids moléculaire |
1216.6 g/mol |
Nom IUPAC |
(3S,6S,9S,12R,15S,18S,21S,24S,30S)-30-ethyl-33-[(E,1R)-1-hydroxy-2,2-dimethylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C63H113N11O12/c1-26-28-29-63(17,18)52(76)51-56(80)66-43(27-2)58(82)68(19)34-48(75)69(20)44(30-35(3)4)55(79)67-49(39(11)12)61(85)70(21)45(31-36(5)6)54(78)64-41(15)53(77)65-42(16)57(81)71(22)46(32-37(7)8)59(83)72(23)47(33-38(9)10)60(84)73(24)50(40(13)14)62(86)74(51)25/h26,28,35-47,49-52,76H,27,29-34H2,1-25H3,(H,64,78)(H,65,77)(H,66,80)(H,67,79)/b28-26+/t41-,42+,43-,44-,45-,46-,47-,49-,50-,51?,52-/m0/s1 |
Clé InChI |
RGIOCYRKFMXZGI-BFGUSBJVSA-N |
SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
SMILES isomérique |
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N(C(C(=O)N1)[C@@H](C(C)(C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
SMILES canonique |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Synonymes |
(MeBm(2)t)(1)-CsA (MeBm2t)-CsA 4-(2-butenyl)-4,4,N-trimethyl-threonine(1)-cyclosporin A 4-(2-butenyl)-4,4,N-trimethyl-Tyr(1)-cyclosporin A cyclosporin A, 4-(2-butenyl)-4,4,N-trimethylthreonine(1)- MeBm(2)t1-CsA N-methyl-4-((E)-2-butenyl)-4,4-dimethylthreonine cyclosporin A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[(2R)-2-Amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide](/img/structure/B40496.png)







